PF-06459988 is a third-generation, irreversible inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, specifically designed to target T790M-containing EGFR mutants commonly associated with resistance to first-generation EGFR inhibitors. [] This compound exhibits high potency and selectivity for double mutant EGFRs (e.g., L858R/T790M, Del/T790M) while sparing wild-type EGFR, minimizing potential side effects. [] Notably, PF-06459988 displays minimal intrinsic chemical reactivity and significantly reduced proteome reactivity compared to earlier irreversible EGFR inhibitors, further enhancing its safety profile. []
7w is a potent and selective glycine transporter 1 (GlyT1) inhibitor, designed through molecular hybridization of distinct chemical scaffolds known to possess GlyT1 inhibitory activity. [] Starting from the structure of 2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734), the introduction of heteroaromatic rings led to an enhancement in GlyT1 inhibitory potency. [] 7w demonstrates significant effects in rodent models of schizophrenia without inducing undesirable central nervous system side effects, suggesting its potential as a therapeutic agent for this indication. []
GDC-0994 (22) is an orally bioavailable, selective inhibitor of the extracellular signal-regulated kinases ERK1/2, crucial components of the RAS/RAF/MEK/ERK signaling pathway frequently activated in various cancers. [] Targeting ERK1/2 in conjunction with upstream nodes like MEK holds promise for enhanced efficacy and reduced resistance development in cancer treatment. []
PF-06747775 (21) is a high-affinity irreversible inhibitor designed to target oncogenic EGFR mutants, particularly those harboring the T790M gatekeeper substitution responsible for resistance to first-generation EGFR inhibitors. [] Building upon the discovery of PF-06459988, this compound exhibits potent inhibitory activity against common EGFR mutants (Del, L858R, T790M/L858R, and T790M/Del) while demonstrating selectivity over wild-type EGFR. [] These characteristics, along with favorable ADME properties, led to the selection of PF-06747775 for clinical evaluation in phase-I trials for EGFR-driven NSCLC. []
AMG 337 (23) is a potent and selective MET kinase inhibitor. [] It demonstrates nanomolar inhibition of MET kinase activity and displays favorable pharmacokinetic properties in preclinical studies. [] Significantly, AMG 337 effectively inhibits MET phosphorylation in vivo and shows robust tumor growth inhibition in a MET-dependent mouse model. []
PF-2545920 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). [] Its discovery stemmed from structure-based drug design efforts targeting a unique "selectivity pocket" within PDE10A. [] This compound exhibits favorable brain penetration and drug-like properties, leading to its advancement as the first clinical candidate targeting PDE10A for the treatment of schizophrenia. []
Hu7691 (B5) is a potent and selective Akt inhibitor, designed to minimize cutaneous toxicity associated with earlier Akt inhibitors. [] This compound exhibits a 24-fold selectivity for Akt1 over Akt2, reducing the likelihood of keratinocyte apoptosis, a potential contributor to skin toxicity. [] Hu7691 demonstrates promising kinase selectivity, excellent antiproliferative activity against cancer cells, and favorable pharmacokinetic and safety profiles. []
CORT125134 is a selective glucocorticoid receptor (GR) antagonist designed to minimize the side effects associated with non-selective GR antagonists like mifepristone. [] It exhibits high selectivity for GR and is currently undergoing phase 2 clinical trials for Cushing's syndrome. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.